4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine
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Overview
Description
An organoselenium drug previously studied by Oxis International in Phase-II clinical trials for ulcerative colitis patients. Some indications of efficacy were demonstrated. BXT-51072 has enthusiastic endorsement for treatment in cardiovascular indications, primarily because of its ability to mimic the function of glutathione peroxidase.
Scientific Research Applications
Antihypertensive Activity
- Synthesis and Antihypertensive Activity : A study by Evans et al. (1984) found that certain substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, which share structural similarities with 4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine, exhibited significant antihypertensive activity in hypertensive rats. These compounds were synthesized using a method involving cyclization of propargyl ethers, demonstrating direct vasodilator effects comparable to hydralazine and nifedipine.
Myorelaxant and Vascular Activity
- Synthesis and Pharmacological Activity on Rat Uterus and Aorta : Khelili et al. (2012) explored N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides, finding them to have strong myorelaxant activity on rat uterus without significant inhibitory effects on insulin secretion or vascular myogenic activity. This suggests potential applications in uterine smooth muscle relaxation (Khelili et al., 2012).
Anti-Oxidant and Anti-Bacterial Activities
- Anti-Oxidant and Anti-Bacterial N'-Arylmethylidene Acetohydrazides : A study by Ahmad et al. (2010) synthesized a series of N'-arylmethylidene acetohydrazides derived from 3,4-Dimethyl-2,4-dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide. These compounds displayed potential anti-oxidant and anti-bacterial properties, hinting at broader applications in treating oxidative stress and bacterial infections (Ahmad et al., 2010).
Synthesis and Characterization for Potential Drug Development
- Synthesis and Characterization for Drug Development : Research by Etsè et al. (2021) involved the synthesis and characterization of a new 3,3-dimethyl-substituted 1,2,4-benzothiadiazine 1,1-dioxide. This compound's properties were analyzed for potential drug development, focusing on its interaction with AMPA receptors, suggesting potential applications in neurological disorders.
Potassium Channel Activators
- Potassium Channel Activators : A study by Bergmann et al. (1990) synthesized and tested a series of 6-substituted analogues of 4-heterocyclyloxychromenes, which are structurally related to 4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine, for antihypertensive activity. These compounds were found to have high and long-lasting activities, highlighting their potential as potassium channel activators.
properties
CAS RN |
173026-17-0 |
---|---|
Product Name |
4,4-Dimethyl-3,4-dihydro-2H-1,2-benzoselenazine |
Molecular Formula |
C10H13NSe |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1,2-benzoselenazine |
InChI |
InChI=1S/C10H13NSe/c1-10(2)7-11-12-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3 |
InChI Key |
FXRYWOJYVGJZLE-UHFFFAOYSA-N |
SMILES |
CC1(CN[Se]C2=CC=CC=C21)C |
Canonical SMILES |
CC1(CN[Se]C2=CC=CC=C21)C |
Other CAS RN |
173026-17-0 |
synonyms |
BXT 51072 BXT-51072 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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